Controlled Lipophilicity: cLogP of Ethyl 3-bromo-5-ethoxybenzoate vs. Hydroxy and Methoxy Analogs
The predicted partition coefficient (cLogP) of ethyl 3-bromo-5-ethoxybenzoate is 3.02, placing it in an optimal range for membrane permeability in cell-based assays . This value represents a +0.22 log unit increase over ethyl 3-bromo-5-hydroxybenzoate (cLogP 2.80) and a +0.45 log unit increase over ethyl 3-bromo-5-methoxybenzoate (cLogP 2.57), demonstrating that the 5-ethoxy group provides tunable lipophilicity without resorting to larger, synthetically cumbersome alkyl ethers .
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | 3.02 |
| Comparator Or Baseline | Ethyl 3-bromo-5-hydroxybenzoate: 2.80; Ethyl 3-bromo-5-methoxybenzoate: 2.57 |
| Quantified Difference | +0.22 log units vs. hydroxy analog; +0.45 log units vs. methoxy analog |
| Conditions | Calculated cLogP values obtained from authoritative physicochemical property databases; experimental LogP data are not yet reported. |
Why This Matters
Higher lipophilicity within the sub-5 cLogP range can enhance passive membrane permeability for cellular target engagement, a critical parameter in early-stage drug discovery where the methoxy analog may limit intracellular exposure.
